molecular formula C58H114N2O5 B13355374 Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate

Cat. No.: B13355374
M. Wt: 919.5 g/mol
InChI Key: NVXNPVYKXFUQCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate involves multiple steps. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol to form the bis(2-butyloctyl) ester. This intermediate is then reacted with 3-(dimethylamino)propylamine and nonyl isocyanate to introduce the carbamoyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its delivery into target cells. The molecular targets include cell membrane receptors that mediate endocytosis, allowing the nanoparticles to enter the cells and release their cargo .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
  • Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate

Uniqueness

Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is unique due to its specific structure, which enhances the stability and efficacy of lipid nanoparticles. Its ability to form stable complexes with genetic material makes it particularly valuable in vaccine and gene therapy research .

Properties

Molecular Formula

C58H114N2O5

Molecular Weight

919.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonylcarbamoyl]nonadecanedioate

InChI

InChI=1S/C58H114N2O5/c1-8-13-18-21-26-31-38-49-60(50-39-48-59(6)7)58(63)55(44-34-27-22-24-29-36-46-56(61)64-51-53(40-16-11-4)42-32-19-14-9-2)45-35-28-23-25-30-37-47-57(62)65-52-54(41-17-12-5)43-33-20-15-10-3/h53-55H,8-52H2,1-7H3

InChI Key

NVXNPVYKXFUQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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